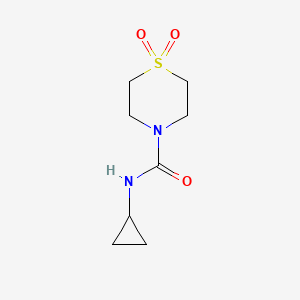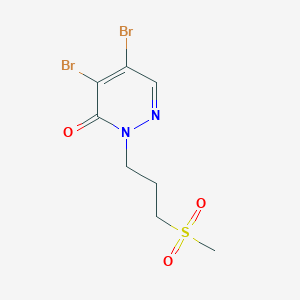
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one, also known as PQQP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PQQP belongs to the class of quinoline derivatives and has been synthesized using different methods.
作用機序
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one exerts its pharmacological activities through various mechanisms. It has been reported to inhibit the activity of acetylcholinesterase, which leads to the accumulation of acetylcholine in the synaptic cleft, resulting in improved cognitive function. 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and induce apoptosis in cancer cells. 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has also been reported to reduce blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has several advantages in lab experiments. It is easy to synthesize and has shown to be stable under different conditions. However, 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has some limitations. It is relatively expensive compared to other compounds, and its solubility in water is limited, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to explore its anti-cancer properties further and develop it as a potential chemotherapy agent. Additionally, 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one's anti-inflammatory and anti-diabetic activities can be further explored to develop it as a potential drug for the treatment of inflammation and diabetes.
Conclusion:
In conclusion, 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one can lead to the development of novel therapeutic agents for various diseases.
合成法
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has been synthesized using various methods, including the condensation reaction of 4-chloroquinoline and 4-piperidone followed by reduction, and the reaction of 4-chloroquinoline and 3-(piperidin-1-yl)propan-1-amine. The purity of 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one can be improved using column chromatography.
科学的研究の応用
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also shown to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
特性
IUPAC Name |
1-piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(20-12-4-1-5-13-20)9-11-19-16-8-10-18-15-7-3-2-6-14(15)16/h2-3,6-8,10H,1,4-5,9,11-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPXSUSNUWIQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)




![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)
![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)

![N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647494.png)
![N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B6647496.png)
![4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6647504.png)
![4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647512.png)